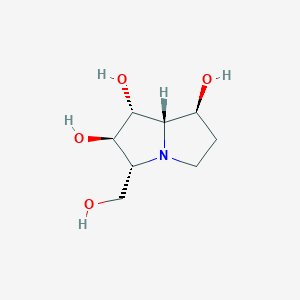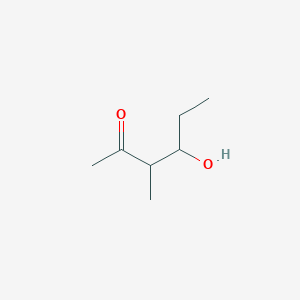
4-Hydroxy-3-methylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methylhexan-2-one, also known as Higenamine, is a naturally occurring compound found in several plants, including aconite, lotus, and Nandina domestica. It has been traditionally used in Chinese medicine for its bronchodilator and anti-inflammatory properties. Higenamine has gained significant attention in recent years due to its potential therapeutic properties and has been extensively studied for its physiological and biochemical effects.
Wirkmechanismus
4-Hydroxy-3-methylhexan-2-one acts as a beta-adrenergic receptor agonist, which means it binds to and activates the beta-adrenergic receptors in the body. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
4-Hydroxy-3-methylhexan-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been shown to increase oxygen uptake and improve athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its ability to activate the beta-adrenergic receptors in the body, which makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. Additionally, 4-Hydroxy-3-methylhexan-2-one has been extensively studied and has a well-established safety profile. However, one of the limitations of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydroxy-3-methylhexan-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 4-Hydroxy-3-methylhexan-2-one. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-3-methylhexan-2-one and its potential therapeutic applications. Finally, the development of more specific and selective beta-adrenergic receptor agonists could lead to the development of safer and more effective therapeutic agents.
Synthesemethoden
4-Hydroxy-3-methylhexan-2-one can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the extraction of the compound from the plant sources, followed by purification and isolation. The chemical synthesis of 4-Hydroxy-3-methylhexan-2-one involves the use of various chemical reagents and solvents to convert the starting materials into the desired compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methylhexan-2-one has been extensively studied for its potential therapeutic properties in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. It has been shown to have bronchodilator properties, which make it a potential treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. 4-Hydroxy-3-methylhexan-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its positive inotropic and chronotropic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been studied for its potential use in sports medicine due to its ability to increase oxygen uptake and improve athletic performance.
Eigenschaften
CAS-Nummer |
116530-49-5 |
|---|---|
Produktname |
4-Hydroxy-3-methylhexan-2-one |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3 |
InChI-Schlüssel |
KOFQZZHOSWGVHP-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
Kanonische SMILES |
CCC(C(C)C(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





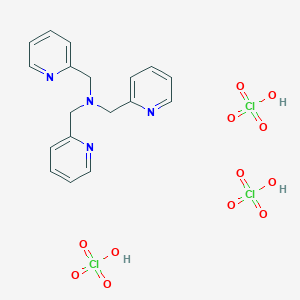

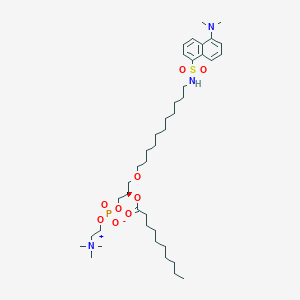
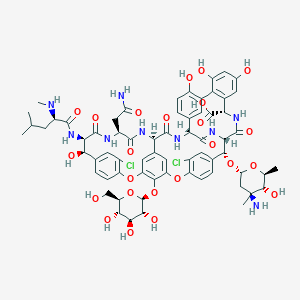
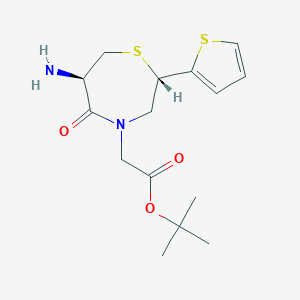

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

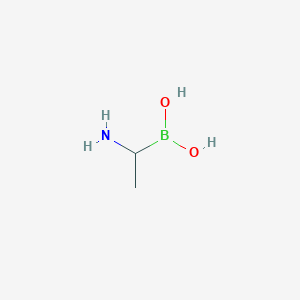
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)
